ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate
Overview
Description
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of docosapentaenoic acid with the hydroxy group of ethanol. This compound is known for its significant role in various biological and industrial applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its higher efficiency and selectivity. The reaction is typically conducted at elevated temperatures (around 65°C) and may take several hours to complete .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its interaction with specific molecular targets, including G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Another long-chain fatty acid ethyl ester with similar properties but an additional double bond.
Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadecapentaenoate: A shorter chain analog with fewer double bonds.
Uniqueness
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is unique due to its specific arrangement of double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and enzyme activity makes it particularly valuable in research and industrial applications .
Biological Activity
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is an ethyl ester of docosapentaenoic acid (DPA), a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of ethyl docosapentaenoate, focusing on its effects in various physiological contexts, including inflammation, cardiovascular health, and metabolic disorders.
- Molecular Formula : C24H38O2
- Molecular Weight : 358.56 g/mol
- CAS Number : 142828-42-0
Ethyl docosapentaenoate exhibits several mechanisms through which it exerts its biological effects:
- Anti-inflammatory Effects : DPA and its derivatives have been shown to modulate inflammatory responses. They can influence the production of pro-inflammatory cytokines and promote the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which are crucial for resolving inflammation .
- Cardiovascular Benefits : Research indicates that omega-3 fatty acids can reduce triglyceride levels and improve overall lipid profiles. Ethyl docosapentaenoate may contribute to these benefits by enhancing endothelial function and reducing arterial stiffness .
- Immune Modulation : Studies have suggested that DPA can enhance B-cell activity, leading to increased antibody production and improved immune responses. This is particularly relevant in conditions characterized by obesity and metabolic syndrome .
2. Cardiovascular Trials
The REDUCE-IT trial highlighted the efficacy of high-dose eicosapentaenoic acid (EPA) in reducing cardiovascular events in high-risk patients. While this trial primarily focused on EPA, it underscores the importance of omega-3 fatty acids in cardiovascular health, suggesting that ethyl docosapentaenoate may also offer similar protective benefits .
Comparative Analysis with Other Omega-3 Fatty Acids
The table below summarizes the biological activities of ethyl docosapentaenoate compared to other omega-3 fatty acids like EPA and DHA:
Property/Activity | Ethyl Docosapentaenoate | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |
---|---|---|---|
Anti-inflammatory | Moderate | High | High |
Cardiovascular benefits | Potential | High | Moderate |
Immune modulation | Moderate | High | Moderate |
Effect on triglycerides | Potential | Significant reduction | Moderate reduction |
Case Study 1: Obesity and Inflammation
A study investigated the effects of dietary supplementation with DPA on obese mice. The results showed that DPA supplementation led to a decrease in inflammatory markers and improved metabolic profiles compared to controls .
Case Study 2: Cardiovascular Health
In a cohort study involving patients with elevated triglycerides, supplementation with omega-3 fatty acids (including EPA and potentially DPA) resulted in significant reductions in triglyceride levels and improvements in lipid profiles .
Properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18,20-21H,3-7,10,13,16,19,22-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-,21-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAHNYZLWNWEB-QXPWYRSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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